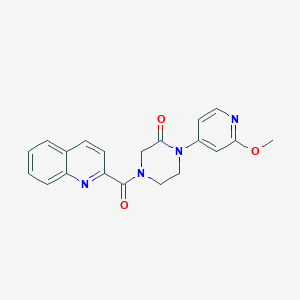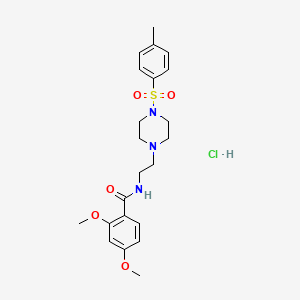![molecular formula C17H17FN4O2S B2974374 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852375-20-3](/img/structure/B2974374.png)
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazole . Triazoles are a class of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Nitrogen-containing heterocycles like the one have been found to exhibit significant antibacterial properties. The triazolopyridazine nucleus, in particular, has shown promise in combating both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolopyridazine have been synthesized and tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds have demonstrated moderate to good antibacterial activities, with certain derivatives showing superior activities comparable to first-line antibacterial agents like ampicillin .
Anticancer Research
The structural complexity of triazolopyridazine derivatives lends them to exploration as potential anticancer agents. The ability to modify the core structure and append various functional groups allows for the synthesis of compounds with targeted anticancer activity. These compounds can be designed to interact with specific cancer cell receptors or enzymes, potentially leading to the development of new chemotherapeutic drugs .
Antimicrobial Activity
Beyond antibacterial applications, the compound’s derivatives can also be explored for broader antimicrobial effects. This includes the potential to develop new treatments for fungal infections and other microbial diseases. The structural adaptability of the compound allows for fine-tuning its pharmacokinetic properties to enhance its effectiveness against a variety of microbial pathogens .
Enzyme Inhibition
Triazolopyridazine derivatives have been investigated for their role as enzyme inhibitors. These compounds can be tailored to inhibit specific enzymes that are crucial in disease pathways. For example, they can be designed to target enzymes involved in inflammatory responses, making them potential candidates for anti-inflammatory drugs .
Antiviral Agents
The triazolopyridazine core has been associated with antiviral properties. Derivatives of this compound have been applied as anti-HIV-1 reagents, showcasing their potential in the field of antiviral drug development. The ability to inhibit viral replication by interfering with viral enzymes or blocking receptor binding makes these compounds valuable for further research .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of triazolopyridazine derivatives make them suitable for the development of pain relief medications. Their ability to modulate pain receptors or reduce inflammatory cytokines could lead to new treatments for chronic pain and inflammatory diseases .
Neurological Disorders
Some triazolopyridazine derivatives have shown potential in the treatment of neurological disorders. Their interaction with neurotransmitter receptors or inhibition of neurodegenerative enzymes suggests that they could be used in the management of conditions such as anxiety, depression, and other mood disorders .
Pharmacokinetic Studies
In silico pharmacokinetic and molecular modeling studies of triazolopyridazine derivatives provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug development, as it helps predict the compound’s behavior in the human body and its potential as a therapeutic agent .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various factors, including the chemical environment and the presence of other molecules .
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-9-8-14-19-20-16(22(14)21-15)11-6-5-7-12(18)10-11/h5-10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXCUKRGSZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)


![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)

![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)
